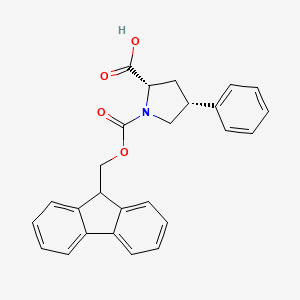![molecular formula C22H18FN3OS B2432739 N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide CAS No. 895422-40-9](/img/structure/B2432739.png)
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide, commonly known as DMF-Pyridine, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. DMF-Pyridine is a synthetic molecule that is synthesized through a multi-step process involving various chemical reactions.
Applications De Recherche Scientifique
Anti-Tubercular Compounds
Benzothiazole derivatives, such as the compound , have been found to have potential applications in the development of anti-tubercular compounds . These compounds have shown promising in vitro and in vivo activity against M. tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Antibacterial Agents
Another potential application of benzothiazole derivatives is in the development of antibacterial agents . These compounds have shown variable activity against tested Gram-positive and Gram-negative bacterial strains . Some compounds exhibited promising activity against Staphylococcus aureus .
Antifungal Agents
Benzothiazole derivatives have also been investigated for their potential as antifungal agents . These compounds could potentially be used in the treatment of various fungal infections .
Antiprotozoal Agents
There is also research into the use of benzothiazole derivatives as antiprotozoal agents . These compounds could potentially be used in the treatment of diseases caused by protozoan parasites .
Anticancer Agents
Benzothiazole derivatives have been investigated for their potential as anticancer agents . These compounds could potentially be used in the treatment of various types of cancer .
Anticonvulsant Agents
There is also research into the use of benzothiazole derivatives as anticonvulsant agents . These compounds could potentially be used in the treatment of epilepsy and other seizure disorders .
Mécanisme D'action
Target of Action
Benzothiazole derivatives have been found to exhibit potent inhibition againstM. tuberculosis
Mode of Action
The exact mode of action of this compound is currently unknown. Benzothiazole derivatives have been shown to interact with their targets, leading to inhibitory effects . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Benzothiazole derivatives have been associated with anti-tubercular activity , suggesting that they may affect pathways related to the growth and proliferation of M tuberculosis
Result of Action
tuberculosis , suggesting that they may lead to the inhibition of bacterial growth at the molecular and cellular levels.
Propriétés
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3OS/c1-14-9-15(2)20-19(10-14)25-22(28-20)26(13-16-5-4-8-24-12-16)21(27)17-6-3-7-18(23)11-17/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFOZVOBZJAHFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC(=CC=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2432660.png)
![4-ethyl-N-(4-fluoro-2-methylphenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2432662.png)

![4-[(3,4-dimethylphenyl)sulfonyl]-N,N-diethyl-1-piperazinecarboxamide](/img/structure/B2432664.png)

![Methyl 4-[2-(2-chloro-4-methylanilino)-2-oxoethoxy]-6-methylquinoline-2-carboxylate](/img/structure/B2432667.png)
![1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2432668.png)



![[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate](/img/structure/B2432676.png)
![N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2432678.png)
![5-(Trifluoromethyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-pyridinecarbonitrile](/img/structure/B2432679.png)